PKC-theta inhibitor

Descripción general

Descripción

PKC-theta inhibitor is a serine/threonine kinase that belongs to the novel PKC subfamily . It is highly expressed in skeletal muscle cells, platelets, and T lymphocytes, where it controls several essential cellular processes such as survival, proliferation, and differentiation . PKC-theta inhibitor has been extensively studied for its role in the immune system, where its translocation to the immunological synapse plays a critical role in T cell activation .

Synthesis Analysis

The synthesis of PKC-theta inhibitors involves the use of structure-based drug design . A novel PKC-theta inhibitor (nPKC-θi2) was developed that specifically inhibits nuclear translocation of PKC-theta without interrupting normal signaling in healthy T cells .

Molecular Structure Analysis

The PKC family, which includes the PKC-theta inhibitor, is classified into three subfamilies based on their structure and ability to respond to calcium and/or diacylglycerol (DAG) . The novel PKC-theta isoform is different from other PKC isoforms since its physiological expression is limited to a few types of cells .

Chemical Reactions Analysis

PKC-theta inhibitor 1 is the PKC-theta inhibitor with a Ki value of 6 nM, and it inhibits IL-2 production in vivo with an IC50 of 0.19 μM . PKC-theta inhibitor 1 demonstrates a reduction of symptoms in a mouse model of multiple sclerosis .

Aplicaciones Científicas De Investigación

Inhibition for Asthma Treatment

A study by Cole et al. (2008) illustrates the development of PKC-theta inhibitors as a strategy for treating asthma. The identification and optimization of 4-arylamino-3-pyridinecarbonitrile as a PKC-theta inhibitor underscore its potential in mitigating lung inflammation and airway hyperresponsiveness, central aspects of asthma pathology. This approach showcases the therapeutic promise of PKC-theta inhibition in respiratory diseases (Cole et al., 2008).

Molecular Modeling for Immunosuppressive Agents

Meng et al. (2018) conducted molecular modeling studies to identify tricyclic triazinone analogues as potential PKC-theta inhibitors. Their work emphasizes the importance of PKC-theta in T cell pathway dysregulation and immune diseases, suggesting that selective inhibition could yield immunosuppressive agents with minimal side effects. This research contributes to the ongoing effort to develop more targeted therapies for immune modulation (Meng, Feng, & Ren, 2018).

Cardiovascular Protection

Li et al. (2011) explored the role of PKC-theta in myocardial ischemia/reperfusion injury, demonstrating that selective inhibition protects mouse hearts. Their findings indicate that PKC-theta activation significantly contributes to myocardial damage following ischemia and that its inhibition can offer cardioprotective effects, suggesting a potential application in the treatment of coronary heart diseases (Li, Chambron, & Jin, 2011).

Anticancer Therapy

Hofmann (2004) discussed the role of PKC isozymes, including PKC-theta, in cell proliferation, differentiation, and tumorigenesis. Although PKC inhibitors were initially considered for their potential to prevent carcinogenesis, the complexity of PKC isoform functions necessitates a nuanced approach. Selective inhibition of PKC-theta and other isoforms presents a promising strategy for anticancer therapy, especially considering PKC's involvement in various stages of tumor progression and metastasis (Hofmann, 2004).

Safety And Hazards

Direcciones Futuras

The recent development and application of PKC-theta inhibitors in the context of autoimmune diseases could benefit the emergence of treatment for cancers in which PKC-theta has been implicated . A compound precision designed by Exscientia and in-licensed by Bristol Myers Squibb in August 2021, has entered Phase 1 clinical trials in the United States .

Propiedades

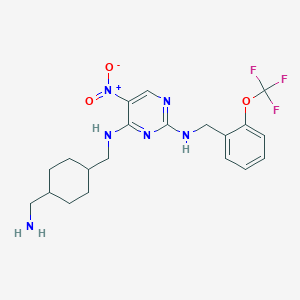

IUPAC Name |

4-N-[[4-(aminomethyl)cyclohexyl]methyl]-5-nitro-2-N-[[2-(trifluoromethoxy)phenyl]methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25F3N6O3/c21-20(22,23)32-17-4-2-1-3-15(17)11-26-19-27-12-16(29(30)31)18(28-19)25-10-14-7-5-13(9-24)6-8-14/h1-4,12-14H,5-11,24H2,(H2,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOWATVSFKRXRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)CNC2=NC(=NC=C2[N+](=O)[O-])NCC3=CC=CC=C3OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25F3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PKC-theta inhibitor | |

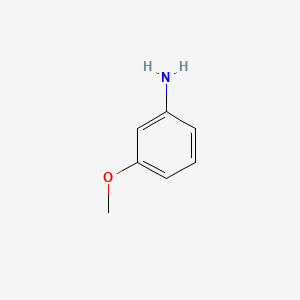

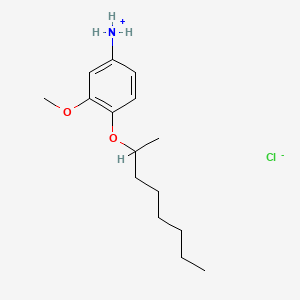

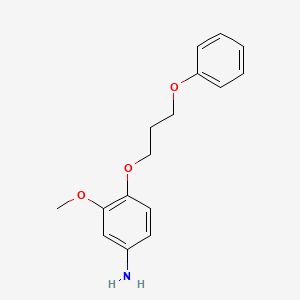

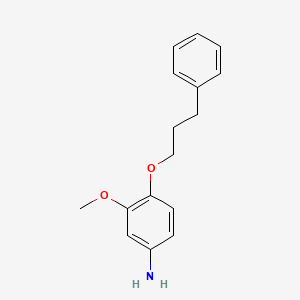

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

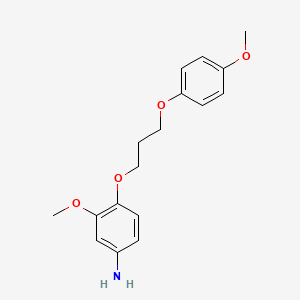

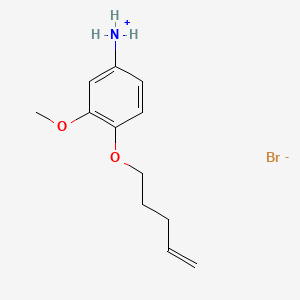

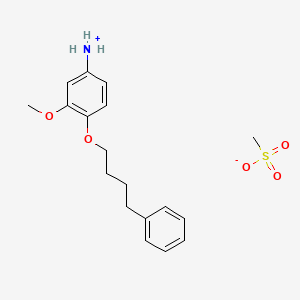

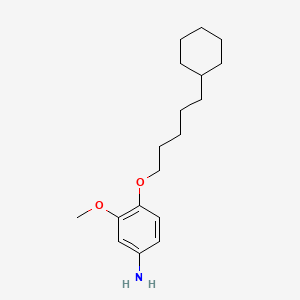

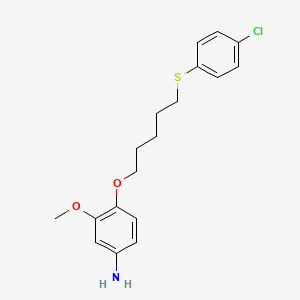

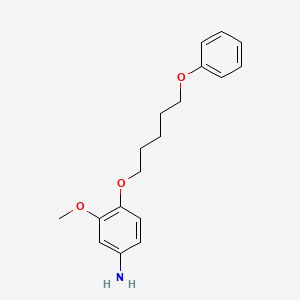

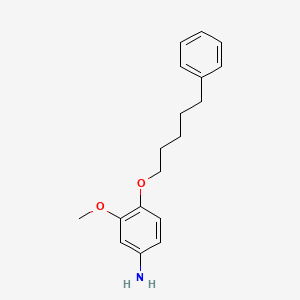

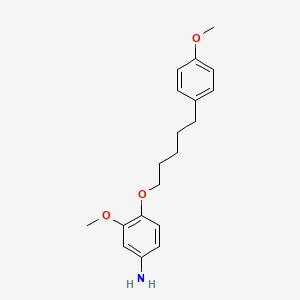

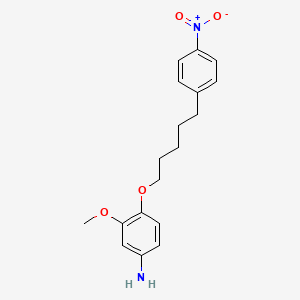

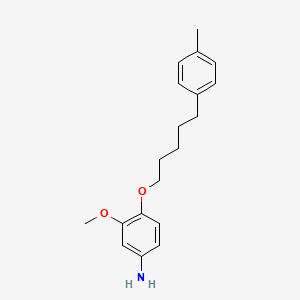

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.